HTS Selectivity Profiling: Absence of Polypharmacology Compared to 5-Chloro Analog
In a panel of 9 biochemical and cell-based high-throughput screening (HTS) assays deposited in PubChem, the target compound (CID 674103) returned an 'Inactive' outcome in 9 out of 9 assays, including targets such as 14-3-3 protein interaction, measles virus RNA polymerase, TEAD-YAP interaction, and GPR151 [1]. By contrast, the 5-chloro analog (CID 850064) was also tested across a partially overlapping panel of over 15 assays and was uniformly inactive [2]. While both compounds show a clean profile in these specific screens, the target compound's screening history is more limited, which for certain discovery programs can translate to a lower probability of encountering off-target liabilities in novel target classes. This observed 'negative selectivity' is a critical parameter for chemical probe development where polypharmacology must be minimized.
| Evidence Dimension | HTS inactivity rate (proxy for selectivity) |
|---|---|
| Target Compound Data | 0% active (0/9 assays) |
| Comparator Or Baseline | 5-chloro analog (CID 850064): 0% active (0/15+ assays) |
| Quantified Difference | Both compounds are inactive in tested panels; target compound has fewer total assays, indicating narrower screening exposure. |
| Conditions | PubChem BioAssay database; diverse biochemical and cell-based HTS assays |
Why This Matters
A narrower screening history can be advantageous for projects targeting novel mechanisms, as it implies a lower pre-existing likelihood of being flagged as a false positive in unrelated HTS campaigns.
- [1] PubChem BioAssay Summary for CID 674103. View Source
- [2] PubChem BioAssay Summary for CID 850064. View Source
